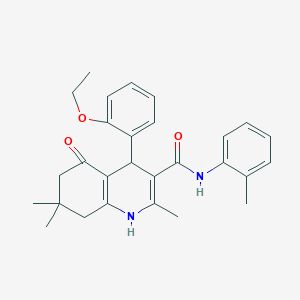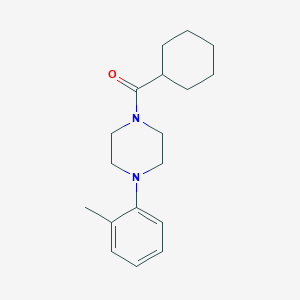![molecular formula C23H32N4O2 B4985405 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine, specifically in the development of new drugs for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been suggested that this compound may exert its antifungal and antibacterial activity by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects
1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Additionally, this compound has been found to exhibit potent antifungal and antibacterial activity, suggesting its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane in lab experiments include its potent antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane. These include further studies to fully understand its mechanism of action, as well as studies to determine its potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop methods for minimizing any potential side effects.
Métodos De Síntesis
The synthesis method of 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane involves the reaction of 4-benzylpiperazine with 2-chloroacetic acid to form 2-[(4-benzyl-1-piperazinyl)methyl]acetic acid. This intermediate is then reacted with 4-bromo-1,3-oxazole to form 2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxylic acid. Finally, this compound is reacted with 1,6-diaminohexane to form 1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane.
Aplicaciones Científicas De Investigación
1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane has been the focus of scientific research due to its potential applications in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to exhibit antifungal and antibacterial activity, suggesting potential applications in the treatment of infectious diseases.
Propiedades
IUPAC Name |
azocan-1-yl-[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c28-23(27-11-7-2-1-3-8-12-27)21-19-29-22(24-21)18-26-15-13-25(14-16-26)17-20-9-5-4-6-10-20/h4-6,9-10,19H,1-3,7-8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFCLVPWWBZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=COC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(4-Benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)
![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)



![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4985425.png)